4-(2-iodoacetamido)benzoic acid
Overview
Description
4-(2-Iodoacetamido)benzoic acid is an organic compound characterized by the presence of an iodine atom, an acetamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-iodoacetamido)benzoic acid typically involves the iodination of acetamido benzoic acid. One common method includes the reaction of acetamido benzoic acid with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of iodine incorporation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Iodoacetamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products may include oxidized forms of the benzoic acid moiety.
Reduction Reactions: Reduced forms of the compound, potentially altering the acetamido group.
Scientific Research Applications
4-(2-Iodoacetamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving protein modification and labeling due to its ability to react with thiol groups.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-iodoacetamido)benzoic acid involves its ability to alkylate thiol groups in proteins, thereby inhibiting the function of enzymes that rely on cysteine residues for their catalytic activity. This alkylation process disrupts the formation of disulfide bonds, leading to the inactivation of the target proteins.
Comparison with Similar Compounds
Iodoacetamide: Similar in structure but lacks the benzoic acid moiety.
Iodoacetic Acid: Contains an iodine atom and an acetic acid group but lacks the acetamido group.
Chloroacetamide: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 4-(2-Iodoacetamido)benzoic acid is unique due to the combination of its iodine atom, acetamido group, and benzoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination makes it particularly useful in applications requiring specific protein modifications and enzyme inhibition.
Properties
IUPAC Name |
4-[(2-iodoacetyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEUQSVCOOXLEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280217 | |
Record name | 4-iodoacetylaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-66-2 | |
Record name | NSC15939 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-iodoacetylaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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